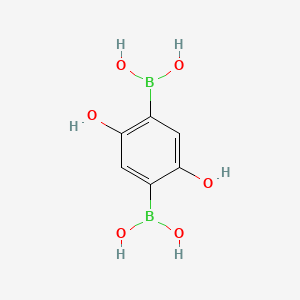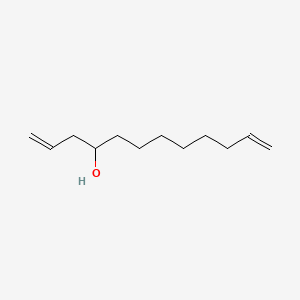![molecular formula C18H37N5O12S-2 B13404269 (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibekacin sulfate is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin. It was developed by Hamao Umezawa and collaborators for Meiji Seika. This compound is known for its broad-spectrum antimicrobial properties and is particularly effective against gram-negative bacteria and staphylococcus species .
準備方法
Dibekacin sulfate is synthesized from kanamycin B. The preparation process involves the removal of the 3’ and 4’ hydroxyl groups from kanamycin B, resulting in the formation of 3’,4’-dideoxykanamycin B, which is then converted to dibekacin . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
化学反応の分析
Dibekacin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Dibekacin sulfate can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dibekacin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of aminoglycoside antibiotics.
Biology: Dibekacin sulfate is used in microbiological research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by gram-negative bacteria and staphylococcus species. .
作用機序
Dibekacin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the decoding site of the ribosome, causing misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death .
類似化合物との比較
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as sisomicin and netilmicin. it has unique properties that distinguish it from these compounds:
Sisomicin: A naturally occurring aminoglycoside produced by Micromonospora inyoensis.
Netilmicin: A semisynthetic aminoglycoside that has a broader antibacterial spectrum than gentamicin and is resistant to inactivation by certain bacterial enzymes.
Dibekacin sulfate is particularly effective against certain strains of bacteria that are resistant to other aminoglycosides, making it a valuable addition to the arsenal of antibiotics .
特性
分子式 |
C18H37N5O12S-2 |
|---|---|
分子量 |
547.6 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/p-2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChIキー |
GXKUKBCVZHBTJW-USXQJGOZSA-L |
異性体SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
正規SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


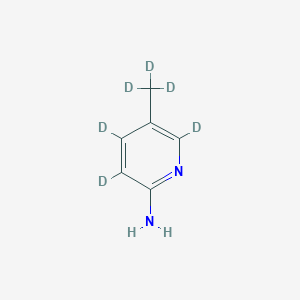
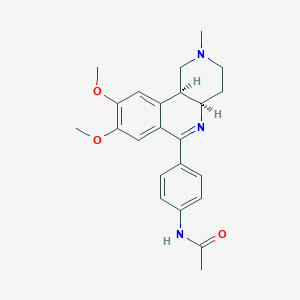
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)

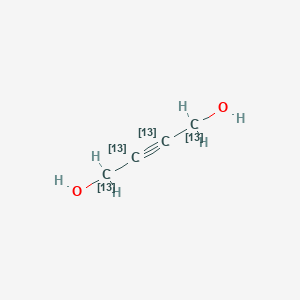
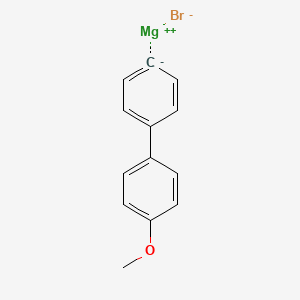
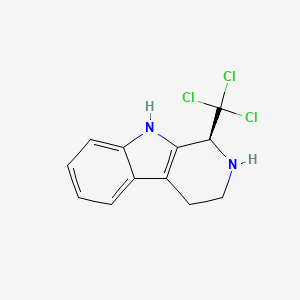
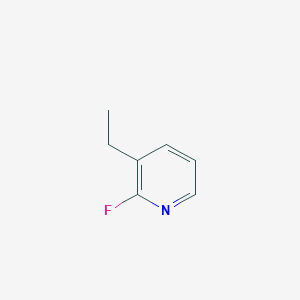
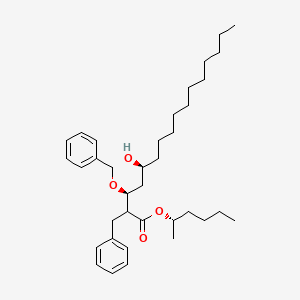
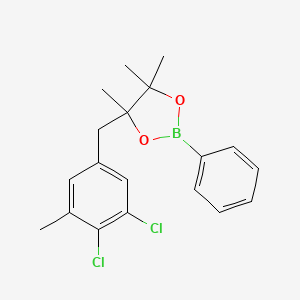
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
